methyl (1S,2S)-2-aminocyclohexane-1-carboxylate
Overview
Description
Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate: is an organic compound that belongs to the class of cyclohexane derivatives. This compound features a cyclohexane ring substituted with an amino group at the second position and a carboxylate ester group at the first position. The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Glycine Equivalents: One common method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: The cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates can also be employed to synthesize cyclohexane derivatives.
Industrial Production Methods: Industrial production of methyl (1S,2S)-2-aminocyclohexane-1-carboxylate typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and scalability.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl (1S,2S)-2-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification and hydrolysis reactions. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction .
Comparison with Similar Compounds
Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate: This compound has a similar structure but different stereochemistry, leading to different biological and chemical properties.
Cyclohexane-1,2-diamine: Lacks the ester group but has similar amino functionality, making it useful for comparison in terms of reactivity and applications.
Cyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of an ester, providing insights into the effects of esterification on chemical behavior.
Uniqueness: Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct reactivity and interaction profiles compared to its analogs .
Properties
IUPAC Name |
methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYHWZRODJBJER-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCC[C@@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449987 | |
Record name | Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217799-18-3 | |
Record name | Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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